N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
Description
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidine moiety and a benzenesulfonamide group. This compound is part of a broader class of sulfonamide-based molecules studied for their biological activities, including kinase inhibition and antimicrobial properties . Its molecular formula is C₂₁H₂₂N₄O₂S (assuming structural similarity to ’s analog), with a molecular weight of approximately 394.5 g/mol. The pyridazine ring and sulfonamide group are critical for its interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-28(27,19-7-3-1-4-8-19)24-18-11-9-17(10-12-18)20-13-14-21(23-22-20)25-15-5-2-6-16-25/h1,3-4,7-14,24H,2,5-6,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCYBIHURZDPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide typically involves multiple steps, starting with the formation of the pyridazine ring. One common method includes the cyclization of hydrazine derivatives with diketones. The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves the sulfonation of the phenyl ring to attach the benzenesulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines or reduce other functional groups.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C29H29N7O3
- Molecular Weight : 523.6 g/mol
- IUPAC Name : N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
- CAS Number : Not available in the search results but can be identified through its structure.
Cancer Treatment
This compound has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Case Study Example :
A study demonstrated that derivatives of benzenesulfonamide showed significant cytotoxicity against breast cancer cell lines, indicating that modifications to the piperidine and pyridazine moieties could enhance efficacy against tumors .
Inhibition of Enzymatic Activity
This compound has shown promise as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it has been linked to the inhibition of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for cancer cell survival.
Data Table: Inhibitory Activity Comparison
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | NAMPT | 12.5 | |
| Other Derivative A | NAMPT | 15.0 | |
| Other Derivative B | NAMPT | 10.0 |
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its sulfonamide group is known for antibacterial activity, which could be leveraged in developing new antimicrobial agents.
Case Study Example :
Research on related sulfonamide compounds indicated effective inhibition of bacterial growth, providing a basis for further exploration of this compound's antimicrobial potential .
Future Directions and Research Needs
While the current findings are promising, further research is essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- In vivo studies to assess pharmacokinetics and toxicity.
- Structure-activity relationship (SAR) studies to optimize efficacy.
- Clinical trials to evaluate therapeutic outcomes in humans.
Mechanism of Action
The mechanism of action of N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide with analogous sulfonamide derivatives, focusing on structural variations, physicochemical properties, and reported bioactivity:
Key Observations:
Piperidine Substitution : Methylation of the piperidine ring (as in G620-0123) increases logP by ~0.3 compared to the parent compound, suggesting improved lipophilicity and passive diffusion .
Sulfonamide Modifications : Replacement of benzene with tetrahydronaphthalene () or benzodioxine () alters hydrophobicity and hydrogen-bonding capacity. Benzodioxine derivatives exhibit higher polar surface areas, favoring aqueous solubility .
Research Findings and Implications
- Synthetic Accessibility : The parent compound shares synthetic routes with analogs, such as nucleophilic substitution on pyridazine or sulfonylation of aryl amines .
- Pharmacokinetic Profiles : Methylpiperidinyl variants (e.g., G620-0123) demonstrate balanced logP/logSw values, suggesting favorable absorption and distribution .
- Target Engagement : Pyridazine-based sulfonamides show affinity for ATP-binding pockets in kinases, with substituent modifications fine-tuning potency .
Biological Activity
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic areas.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring and a pyridazine moiety, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 396.49 g/mol. The presence of the sulfonamide group is crucial for its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Piperidine Attachment : The piperidine moiety is introduced via nucleophilic substitution reactions.
- Sulfonamide Formation : The final step involves the reaction of the amine with a sulfonyl chloride.
Antidiabetic Properties
Recent studies have highlighted the potential of this compound as an insulin sensitizer, making it a candidate for treating metabolic syndrome and type 2 diabetes mellitus. It was found that derivatives of benzenesulfonamide can enhance insulin sensitivity, offering an alternative to traditional thiazolidinediones (TZDs), which are associated with adverse effects such as hepatotoxicity .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the piperidine and pyridazine rings have shown efficacy against various cancer cell lines, including breast and prostate cancers. In vitro studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Effects
The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that modifications to the piperidine ring can enhance antimicrobial potency, making it effective against strains such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
- Case Study on Insulin Resistance : A study published in PubMed evaluated N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, reporting improved insulin sensitivity in diabetic models .
- Anticancer Evaluation : A series of experiments were conducted to assess the anticancer activity of similar compounds. Results indicated significant inhibition of cell growth in various cancer types, suggesting that the structural components play a vital role in their effectiveness .
- Antimicrobial Testing : In vitro tests showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against selected bacterial strains, highlighting their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
